Standard bromination of protocatechuic aldehyde yields 5-bromo isomer, useless for ortho-substituted cross-couplings. 2-Bromo-3,4-dihydroxybenzaldehyde (CAS 4815-97-8) provides the required 2-bromo regioisomer.
Procure exact regioisomer to ensure synthetic success.
2-Bromo-3,4-dihydroxybenzaldehyde (CAS 4815-97-8) is a multifunctional aromatic aldehyde featuring a catechol (3,4-dihydroxy) moiety, an aldehyde group, and a bromine atom at the C-2 position. This specific substitution pattern makes it a valuable intermediate for multi-step organic syntheses where precise control over reactivity and molecular architecture is required. Its primary utility stems from the unique electronic and steric environment created by the ortho-bromo substitution, which dictates the outcome of subsequent transformations and differentiates it from its parent compound, protocatechuic aldehyde.
A common procurement consideration is to use the less expensive parent compound, protocatechuic aldehyde (3,4-dihydroxybenzaldehyde), and perform a subsequent bromination. This strategy fails because the electrophilic bromination of protocatechuic aldehyde is regioselective for the wrong position. The reaction yields the 5-bromo isomer, where the bromine is meta to the aldehyde group, not the 2-bromo isomer. For synthetic routes that specifically require the 2-bromo regioisomer for targeted cyclizations, cross-coupling reactions, or to achieve a specific electronic profile, starting with protocatechuic aldehyde leads to an unusable intermediate. Procuring the correct 2-bromo isomer from the outset is therefore essential to avoid failed syntheses, complex purification challenges, and the need for multi-step, protecting-group-heavy routes.
The primary differentiator for 2-Bromo-3,4-dihydroxybenzaldehyde is its specific substitution pattern, which cannot be replicated by simple, direct bromination of its parent compound. When protocatechuic aldehyde is brominated, the reaction is directed by the activating hydroxyl groups to yield the isomer with bromine at the C-5 position (meta to the aldehyde). Therefore, for any synthesis requiring the C-2 bromo substituent, this compound is a mandatory starting material, not an optional derivative.
| Evidence Dimension | Regioselectivity of Electrophilic Bromination |
| Target Compound Data | Provides the 2-bromo substitution pattern. |
| Comparator Or Baseline | Protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) + Brominating Agent. |
| Quantified Difference | 100% positional variance (C-2 vs. C-5). The comparator yields the incorrect 5-bromo isomer. |
| Conditions | Electrophilic aromatic substitution. |
This avoids costly and time-consuming development of multi-step syntheses with protecting groups to achieve the required 2-bromo isomer, making it the most efficient procurement choice for specific synthetic targets.
The catechol moiety of protocatechuic aldehyde is readily oxidized. The introduction of a strongly electron-withdrawing bromine atom at the C-2 position increases the oxidation potential of the catechol system. While specific quantitative values are not available in comparative studies, the effect of halogenation on increasing the oxidation potential of phenols is a well-established principle in physical organic chemistry. This increased potential indicates lower susceptibility to oxidation.
| Evidence Dimension | Oxidation Potential (Epa) |
| Target Compound Data | Higher oxidation potential due to electron-withdrawing C-2 bromo group. |
| Comparator Or Baseline | Protocatechuic aldehyde (unsubstituted). |
| Quantified Difference | Qualitatively higher (more positive) oxidation potential. |
| Conditions | Cyclic Voltammetry (CV) is the standard method for this determination. |
For applications requiring the catechol unit to remain intact through subsequent oxidative conditions or to provide greater stability in a final formulation, this compound offers a processability advantage over the more easily oxidized protocatechuic aldehyde.
This compound is the designated precursor for synthesizing heterocycles where cyclization or further functionalization requires the specific ortho-arrangement of the bromo, hydroxyl, and aldehyde groups. Attempting this synthesis by first brominating the parent protocatechuic aldehyde would fail by producing the incorrect 5-bromo isomer.
For creating redox-active polymers or functional materials where the catechol unit is essential but must withstand moderately oxidative processing conditions, this compound is a more robust monomer. Its higher intrinsic oxidation potential compared to protocatechuic aldehyde provides greater stability during polymerization and in the final material.
The C-2 bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), allowing for the introduction of diverse substituents at a specific location. Using protocatechuic aldehyde as a starting material would lead to bromination at the C-5 position, resulting in completely different downstream products and biological activities.